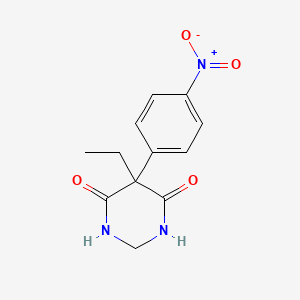
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione is a compound belonging to the class of dihydropyrimidines Dihydropyrimidines are known for their diverse biological activities and have been studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of ethyl acetoacetate, urea, and 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Chemical Reactions Analysis
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases due to its neuroprotective properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection.
Comparison with Similar Compounds
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione can be compared with other dihydropyrimidine derivatives:
5-Methyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione: Similar structure but with a methyl group instead of an ethyl group.
5-Phenyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione: Contains a phenyl group instead of an ethyl group.
5-Ethyl-5-(4-chlorophenyl)dihydropyrimidine-4,6(1H,5H)-dione: Contains a chlorophenyl group instead of a nitrophenyl group.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
58061-81-7 |
|---|---|
Molecular Formula |
C12H13N3O4 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
5-ethyl-5-(4-nitrophenyl)-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H13N3O4/c1-2-12(10(16)13-7-14-11(12)17)8-3-5-9(6-4-8)15(18)19/h3-6H,2,7H2,1H3,(H,13,16)(H,14,17) |
InChI Key |
CIKVPQBQLRWWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NCNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)



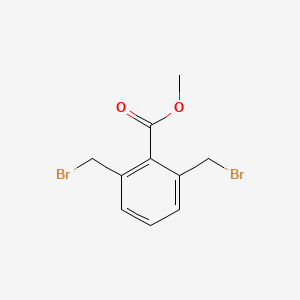
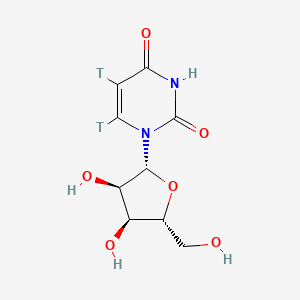

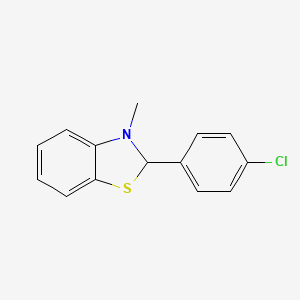
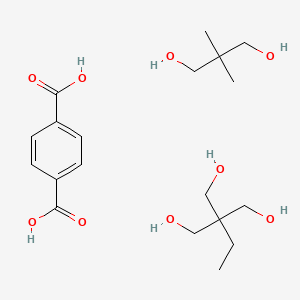
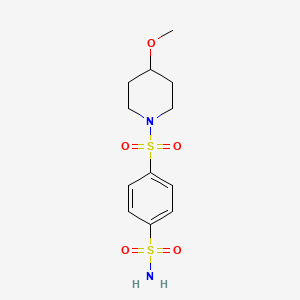
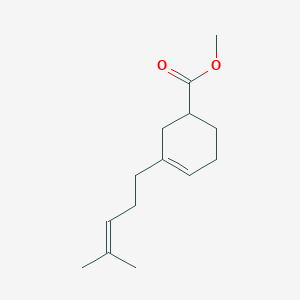
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
